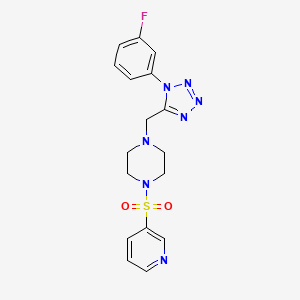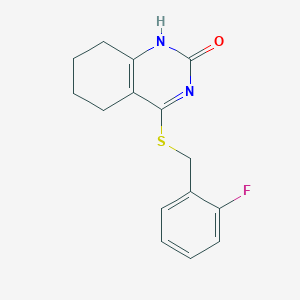
4-((2-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis Techniques
Synthesis of Fluoroquinazolinones : 5-Fluoroquinazolinones and their analogs, like 4-((2-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one, have been synthesized from fluoroanthranilic acids. These compounds are obtained through cyclocondensation of fluoroanthranilamide with acid chlorides or aromatic aldehydes, showcasing the diverse synthetic pathways for such compounds (Layeva et al., 2007).
Novel Synthesis Methods : Efficient, solvent-free synthesis methods for 2-aryl-1,2,3,4-tetrahydroquinazolines have been developed. This involves direct reactions of 2-aminobenzylamine with benzaldehyde derivatives, offering a simple and green approach to the synthesis of compounds like 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone (Correa et al., 2002).
Biological and Pharmacological Studies
Antimicrobial and Antioxidant Activities : Benzimidazole derivatives, similar to 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies highlight the potential biological applications of such compounds in addressing microbial infections and oxidative stress (Menteşe et al., 2015).
Anticonvulsant and Antimicrobial Activities : Thioxoquinazolinone derivatives have shown promising results in anticonvulsant and antimicrobial activities, suggesting potential therapeutic applications of similar compounds in neurology and infection control (Rajasekaran et al., 2013).
Anticancer Evaluation : Quinazolinone derivatives have been evaluated for their anticancer properties, underscoring the potential of compounds like 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone in cancer research and therapy (Deep et al., 2013).
Chemical and Physical Properties
Study of Molecular Interactions : The study of lp⋯π intermolecular interactions in fluoro derivative triazole compounds, related to 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone, provides insights into the chemical behavior and interaction patterns of such molecules (Shukla et al., 2014).
Fluorescence Properties : The fluorescence properties of quinazolinone derivatives, as studied in various compounds, indicate potential applications in chemical sensing and imaging, relevant to compounds like 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone (Nair & Rajasekharan, 2004).
Advanced Applications
Radioiodination and Biodistribution : Studies on the radioiodination and biodistribution of benzoquinazoline derivatives in tumor-bearing mice provide a basis for the potential use of 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone in diagnostic imaging and targeted radiotherapy (Al-Salahi et al., 2018).
SARS-CoV-2 Proteins Interaction : A novel 1,2,3,4-tetrahydroquinazoline derivative has been synthesized and shown to be active against SARS-CoV-2 proteins, suggesting the potential application of related compounds like 4-((2-fluorobenzyl)thio)-tetrahydroquinazolinone in antiviral research (Krysantieva et al., 2023).
Propiedades
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c16-12-7-3-1-5-10(12)9-20-14-11-6-2-4-8-13(11)17-15(19)18-14/h1,3,5,7H,2,4,6,8-9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTQLQYUGHPLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

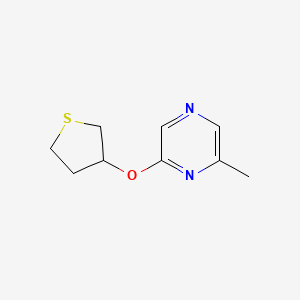
![3,6-dichloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-2-carboxamide](/img/structure/B2476925.png)
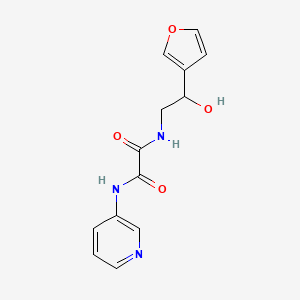
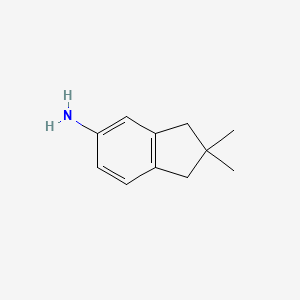
![N-(3-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2476928.png)
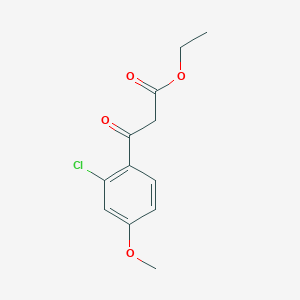
![N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine](/img/structure/B2476932.png)
![(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B2476933.png)
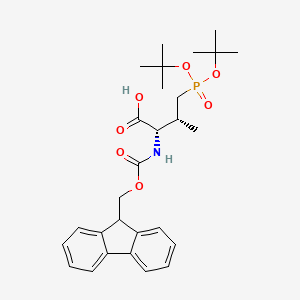
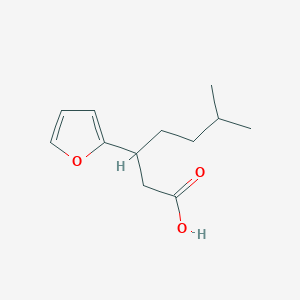
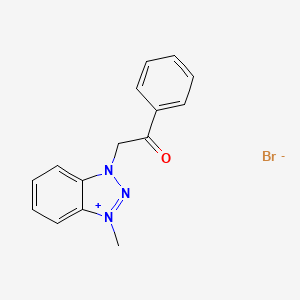
![1-(Benzo[d]thiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2476938.png)
![N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2476939.png)
